molecular formula C21H23N3O5 B2867475 Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 341967-74-6

Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No.: B2867475
CAS No.: 341967-74-6
M. Wt: 397.431
InChI Key: PGWBIOUVFWVCIT-UHFFFAOYSA-N
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Description

Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic organic compound featuring a nitrobenzenecarboxylate core substituted with a piperazino group and a 4-methylphenyl-2-oxoethyl moiety.

Properties

IUPAC Name

methyl 4-[4-[2-(4-methylphenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-15-3-5-16(6-4-15)20(25)14-22-9-11-23(12-10-22)18-8-7-17(21(26)29-2)13-19(18)24(27)28/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWBIOUVFWVCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate, commonly referred to by its CAS number 341967-74-6, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular Formula C21H23N3O5
Molar Mass 397.42 g/mol
CAS Number 341967-74-6
Density 1.3±0.1 g/cm³
Boiling Point 585.7±50.0 °C at 760 mmHg
Flash Point 308.0±30.1 °C
LogP 4.74

These properties indicate the compound's stability and potential solubility characteristics, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM .
  • Mechanism of Action : The antitumor effect is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analysis revealed an increase in the sub-G1 phase population, suggesting apoptotic cell death .

Antimicrobial Activity

The compound also demonstrated promising antimicrobial properties:

  • Bacterial Inhibition : In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .
  • Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial growth .

Case Study 1: Antitumor Efficacy in Animal Models

In a recent animal model study, mice bearing xenograft tumors were treated with this compound. The results showed:

  • A significant reduction in tumor volume compared to the control group.
  • Histopathological examination revealed increased apoptotic cells in treated tumors, confirming the compound's efficacy in vivo .

Case Study 2: Safety Profile Assessment

A toxicity study was conducted to evaluate the safety profile of this compound in rats:

  • No significant adverse effects were observed at doses up to 100 mg/kg.
  • Hematological and biochemical parameters remained within normal ranges, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, piperazino group, or nitrobenzoate core. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings Reference
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate 4-Fluorophenyl (vs. 4-methylphenyl) ~373.33 (calculated) N/A Pharmaceutical intermediate
Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate Cyclopropylcarbonyl (vs. oxoethyl) 333.35 N/A Research chemical, synthetic building block
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea Urea-thiazole hybrid, benzyloxy substituent 694.5 (ESI-MS) 190–192 Kinase inhibition (hypothesized)
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea Trifluoromethylphenyl, methoxy group 667.9 (ESI-MS) 198–200 Anticancer activity (in vitro)

Key Observations

Urea derivatives (e.g., compounds 1f, 1g) demonstrate higher molecular weights (638–709 g/mol) and elevated melting points (188–207°C) due to hydrogen-bonding interactions from urea and hydrazinyl groups .

Piperazino Modifications Replacing the oxoethyl group with a cyclopropylcarbonyl moiety (CAS 478246-56-9) reduces molecular weight by ~40 g/mol, likely altering solubility and binding affinity in receptor-targeted applications .

Nitrobenzoate Core Variations

  • Thiazole- and urea-functionalized analogs () show broader biological activity (e.g., kinase inhibition) compared to ester-based derivatives, suggesting that the nitrobenzoate core alone may prioritize synthetic utility over direct bioactivity .

Research Implications

  • Pharmaceutical Potential: The target compound’s methylphenyl group may offer lipophilicity advantages over fluorophenyl analogs for blood-brain barrier penetration .
  • Synthetic Utility : Its ester group enables facile derivatization, contrasting with urea-based analogs that require more complex synthetic pathways .

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